

Preclinical Research Compendium for Body Protective Compound 157 (BPC 157)

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Compound of Interest

Compound Name: Bpc 157

Cat. No.: B8210758

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical research conducted on Body Protective Compound 157 (**BPC 157**), a pentadecapeptide derived from human gastric juice. The document synthesizes findings on its therapeutic potential across various injury models, details its mechanisms of action, and presents relevant pharmacological data. All information is collated from in vivo and in vitro preclinical studies.

Executive Summary

BPC 157 is a stable gastric pentadecapeptide that has demonstrated significant cytoprotective and regenerative properties in a multitude of preclinical animal models.[1] Research highlights its efficacy in accelerating the healing of diverse tissues, including tendon, ligament, muscle, skin, and components of the gastrointestinal and nervous systems.[2][3][4] The primary mechanisms of action appear to involve the upregulation of key signaling pathways associated with angiogenesis, cell proliferation, and modulation of inflammation. Notably, **BPC 157** has been shown to activate the VEGFR2-Akt-eNOS pathway, enhance the expression of growth hormone receptors, and modulate the FAK-paxillin pathway.[5][6] Pharmacokinetic studies in rodents and dogs indicate a short plasma half-life of less than 30 minutes.[7] Preclinical toxicology evaluations across multiple species have not identified a lethal dose (LD1) and have shown no significant adverse or toxic effects, suggesting a favorable safety profile.[8]

Quantitative Data Presentation

The following tables summarize the quantitative outcomes from key preclinical studies, categorized by therapeutic area.

Table 1: Efficacy in Musculoskeletal & Connective Tissue Healing

| Model System | Animal/Cell Type | Dosage Regimen | Key Outcome Measure | Result | Citation |
|--------------------------------------|---------------------------------|--------------------------------|----------------------------|---|----------|
| Achilles Tendon Transection | Rat | 10 µg/kg or 10 ng/kg IP, daily | Biomechanics & Function | Significantly increased load to failure, Young's modulus of elasticity, and Achilles Functional Index (AFI) values compared to control. | [9] |
| Achilles Tendon Detachment from Bone | Rat | 10 µg/kg or 10 ng/kg IP, daily | Functional Recovery (AFI) | AFI values were significantly increased at all time points (Days 1-4) post-surgery (p < 0.05). | [10] |
| Tendon Explant Outgrowth | Rat Achilles Tendon Fibroblasts | 2 µg/mL in culture medium | Fibroblast Outgrowth | Significantly increased the number of outgrown fibroblasts from tendon explants after 7 days. | [1] |
| Cell Survival Under Stress | Rat Achilles Tendon Fibroblasts | 2 µg/mL in culture medium | Cell Viability (MTT Assay) | Significantly increased survival of | [1] |

tendon
fibroblasts
exposed to
0.1 mM H₂O₂
for 24 hours.

Development
of lesions
was
considerably
reduced;
salutary
effects
appeared
after 2 weeks
of therapy for
established
arthritis.

[\[3\]](#)[\[6\]](#)

Significantly
reduced bone
loss (e.g.,
1.19±0.04
mm vs.
1.42±0.05
mm in control
at the buccal
side; p<0.01).

[\[11\]](#)

Table 2: Efficacy in Dermal Wound Healing

| Model System | Animal Type | Dosage Regimen | Key Outcome Measure | Result | Citation |
|-----------------------------|-------------|--|------------------------|--|---|
| Alkali Burn Wound | Rat | 200, 400, or 800 ng/mL topical solution, daily | Wound Closure Rate (%) | Day 4: 14.13% ± 4.91% (800 ng/mL group) vs. 5.42% ± 2.09% (untreated control). | [2] |
| Deep Partial Thickness Burn | Mouse | Topical cream (1 µg/g) or 10 µg/kg IP, daily | Re-epithelialization | Completely reversed the poor re-epithelialization ratio observed in controls by week 2. | [1] [5] |
| Deep Partial Thickness Burn | Mouse | Topical cream or IP injection | Biomechanics | Increased breaking strength and relative elongation of burned skin compared to controls. | [1] [5] |

Table 3: Efficacy in Gastrointestinal Healing

| Model System | Animal Type | Dosage Regimen | Key Outcome Measure | Result | Citation |
|----------------------------|-------------|--|-----------------------------|---|--|
| Ischemic Colitis | Rat | 10 µg/kg applied topically via bath | Oxidative Stress Markers | Malondialdehyde (MDA) and Nitric Oxide (NO) levels were normalized in treated animals compared to controls. | [8] [12] |
| Cysteamine-Induced Colitis | Rat | 10 µg/kg IP, daily or 0.16 µg/mL in drinking water | Gross & Microscopic Healing | Induced efficient healing of colitis, which did not heal in control animals. | [13] |
| Gastrocutaneous Fistula | Rat | 10 µg/kg IP, daily or 10 µg/kg in drinking water | Fistula Closure | Promptly improved healing of both skin and stomach mucosal defects; prevented leakage. | [14] |

Experimental Protocols

Detailed methodologies for key preclinical models are provided below.

Rat Achilles Tendon Transection/Detachment Model

- Objective: To evaluate the efficacy of **BPC 157** in promoting the healing of a severed Achilles tendon or its detachment from the bone.[7][9]
- Animal Model: Male Wistar Albino or Sprague-Dawley rats (200-250g).
- Anesthesia: Intraperitoneal injection of Ketamine/Xylazine cocktail, with depth of anesthesia confirmed by pedal withdrawal reflex.
- Surgical Procedure:
 - The animal is placed in a prone position, and the right hindlimb is shaved and sterilized with povidone-iodine and 70% ethanol.
 - A longitudinal skin incision is made over the Achilles tendon.
 - The fascia is bluntly dissected to expose the tendon.
 - For Transection: A complete transection of the tendon is performed with a sterile scalpel approximately 5 mm proximal to the calcaneal insertion, ensuring a visible gap between the ends.[9]
 - For Detachment: The Achilles tendon is sharply transected directly from its insertion point on the calcaneal bone.[7]
 - The wound is typically left unsutured to model a significant defect. The skin is closed with non-absorbable sutures.
- Treatment Administration:
 - Preparation: Lyophilized **BPC 157** is reconstituted in sterile 0.9% NaCl (saline).
 - Administration: **BPC 157** (e.g., 10 µg/kg) or saline (control) is administered intraperitoneally (IP) once daily. The first dose is typically given 30 minutes post-surgery, and the last dose 24 hours before sacrifice.[7][9]
- Outcome Assessment:

- Functional: Achilles Functional Index (AFI) is assessed at regular intervals to measure walking recovery.[9][10]
- Biomechanical: At sacrifice (e.g., day 14), the healed tendon is harvested. A uniaxial tensile testing machine is used to measure parameters like load to failure (N), stiffness (N/mm), and Young's modulus.[7][9]
- Histological: Tendon samples are fixed, sectioned, and stained (e.g., H&E) to evaluate cellular infiltration, collagen fiber organization, and vascularity.[7]

Mouse Deep Partial Thickness Burn Model

- Objective: To assess the therapeutic effect of topical or systemic **BPC 157** on severe burn wound healing.[1][5]
- Animal Model: Male mice.
- Anesthesia: Appropriate anesthesia is administered.
- Burn Induction:
 - The dorsum of the mouse is shaved.
 - A deep partial-thickness burn, covering approximately 20% of the total body surface area (e.g., 1.5 x 1.5 cm), is induced by controlled application of a direct flame for 5-7 seconds. [5][14]
- Treatment Administration:
 - Preparation: For topical application, **BPC 157** is mixed into a neutral cream base (e.g., 50 µg of **BPC 157** per 50 g of cream). For systemic administration, it is dissolved in saline.[5]
 - Administration: Treatment begins immediately after the burn injury and continues once daily. A thin layer of the **BPC 157** cream or a placebo cream is applied to the burn. Alternatively, IP injections (e.g., 10 µg/kg) are administered.[5]
- Outcome Assessment:

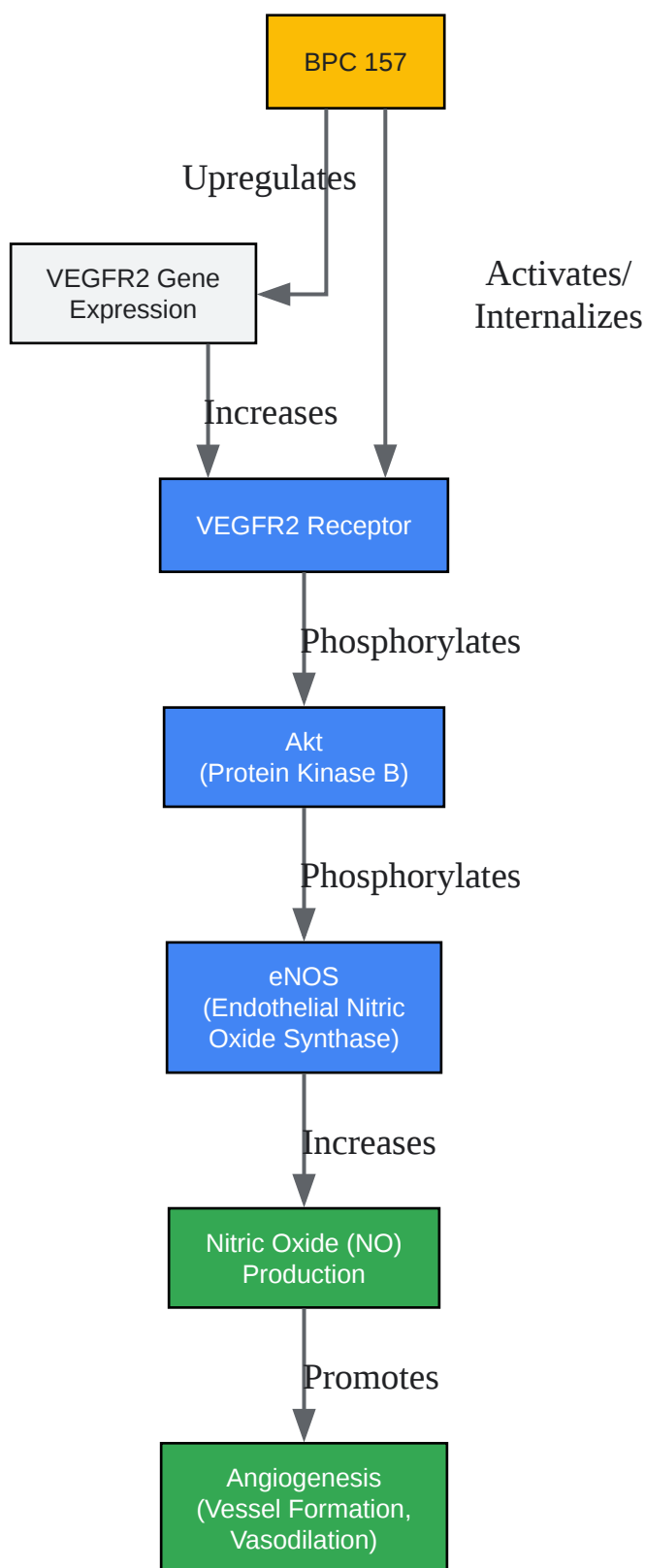
- Macroscopic: The wound area is photographed and measured at set intervals (e.g., days 1, 3, 7, 14, 21) to determine the rate of wound closure and re-epithelialization.[5]
- Histological: Skin samples are harvested and stained to assess edema, inflammatory cell count, necrosis, capillary number, and collagen formation.[5]
- Biomechanical: Tensiometry is used on healed skin to measure breaking strength and relative elongation.[1][5]

Signaling Pathways and Visualizations

BPC 157 exerts its pleiotropic effects by modulating several key intracellular signaling pathways.

Angiogenesis via VEGFR2-Akt-eNOS Pathway

BPC 157 promotes angiogenesis, a critical process for tissue repair, primarily by interacting with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Studies show **BPC 157** upregulates the expression of VEGFR2 and promotes its internalization, leading to the time-dependent activation of the downstream VEGFR2-Akt-eNOS signaling cascade.[5] This activation increases the production of nitric oxide (NO), a key vasodilator and signaling molecule that promotes endothelial cell proliferation and new vessel formation.[3]

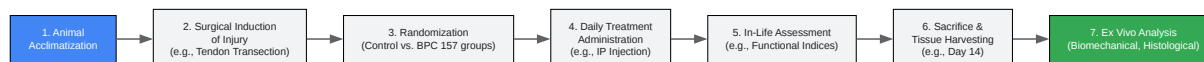
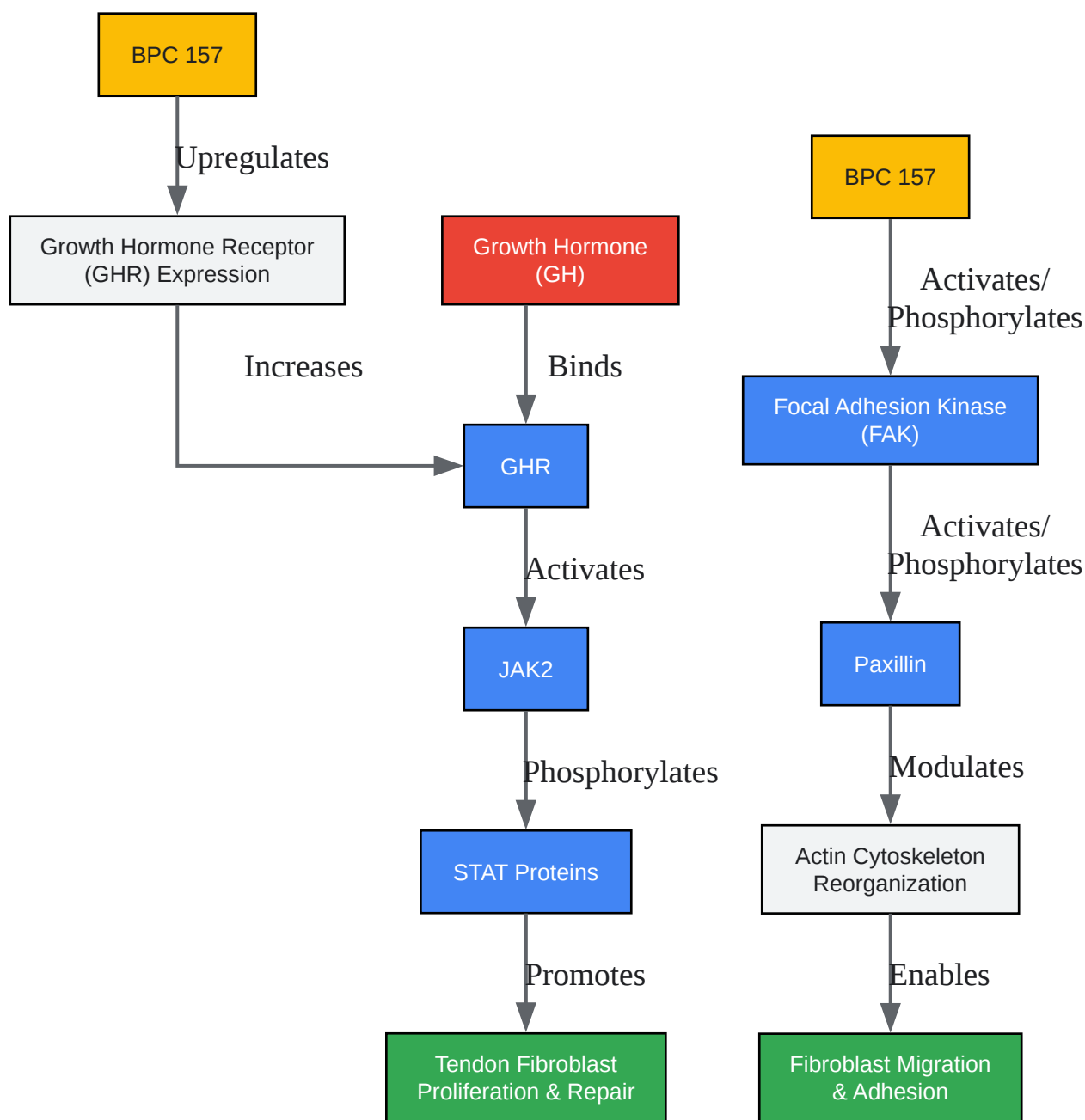


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Caption: **BPC 157**-mediated activation of the VEGFR2-Akt-eNOS signaling cascade to promote angiogenesis.

Fibroblast Proliferation via Growth Hormone Receptor (GHR) - JAK2 Pathway

In tendon fibroblasts, **BPC 157** has been shown to dose- and time-dependently increase the expression of the Growth Hormone Receptor (GHR) at both the mRNA and protein levels. This upregulation sensitizes the cells to growth hormone, leading to the activation of the downstream Janus Kinase 2 (JAK2) signaling pathway, which is integral to cell proliferation and tissue regeneration.[6]



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